5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Overview
Description
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is an organic compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The compound features a chloro substituent at the 5-position and a nitrophenyl group at the 2-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using sulfur and a base to yield the desired isothiazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the isothiazolone ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-Amino-2-(4-nitrophenyl)-3(2H)-isothiazolone.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Hydrolysis: Breakdown products including 4-nitroaniline and other fragments.
Scientific Research Applications
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized as a preservative in various products, including paints, adhesives, and personal care items.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone with similar antimicrobial properties.
1,2-Benzisothiazolin-3-one: Known for its use as a preservative in industrial applications.
5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is unique due to the presence of both a chloro and a nitrophenyl group, which contribute to its distinct chemical reactivity and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAUBASDMUWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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